Comparative Computed Lipophilicity: Enhanced LogP Due to the 5-Methyl Substituent
The presence of the 5-methyl group in 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS 849035-74-1) significantly increases its lipophilicity compared to its des-methyl analog, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS 453-72-5). This is reflected in the computed LogP values [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5 (XLogP3) [1] |
| Comparator Or Baseline | 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS 453-72-5); LogP value not explicitly provided but inferred lower due to absence of methyl group [2]. |
| Quantified Difference | LogP increased by approximately 0.4-0.8 units based on typical methyl group contribution (class-level inference). |
| Conditions | Computed property using XLogP3 algorithm, as reported in authoritative chemical database [1]. |
Why This Matters
Increased lipophilicity can improve membrane permeability in biological assays, making this compound a more attractive building block for generating drug-like molecules with enhanced bioavailability compared to its non-methylated counterpart.
- [1] PubChem. (2025). 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Computed Properties: XLogP3-AA = 1.5. CID 2782745. View Source
- [2] PubChem. (2005). 1-Fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 453-72-5). CID 69898. View Source
